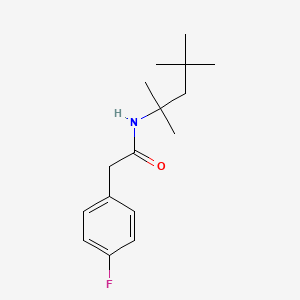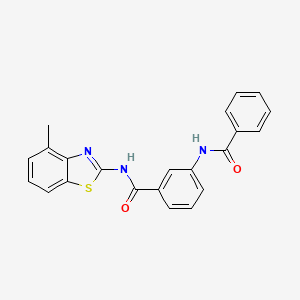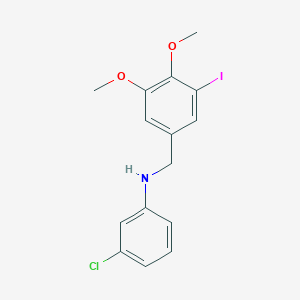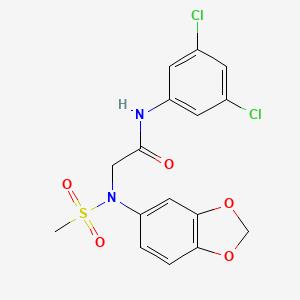![molecular formula C18H21NO5S2 B3485595 methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate](/img/structure/B3485595.png)
methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate
Vue d'ensemble
Description
Methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate, also known as MG132, is a proteasome inhibitor that has been widely used in scientific research. It is a small molecule that can selectively inhibit the chymotrypsin-like activity of the 20S proteasome, which is responsible for degrading intracellular proteins. The inhibition of proteasome activity by MG132 has been shown to have a range of biochemical and physiological effects, making it a valuable tool in many areas of research.
Mécanisme D'action
The mechanism of action of methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate involves the selective inhibition of the chymotrypsin-like activity of the 20S proteasome. This inhibition results in the accumulation of ubiquitinated proteins, which can lead to the induction of apoptosis or the activation of stress response pathways. The inhibition of proteasome activity by this compound has also been shown to affect the expression of genes involved in cell cycle regulation, DNA repair, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. In cancer research, the induction of apoptosis by this compound has been shown to be mediated by the accumulation of pro-apoptotic proteins such as p53 and Bax. In neurodegenerative disease research, the inhibition of proteasome activity by this compound has been shown to lead to the accumulation of misfolded and aggregated proteins, which are thought to contribute to disease pathogenesis. In immunology research, the inhibition of proteasome-mediated antigen processing by this compound has been shown to affect T cell activation and cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate in lab experiments is its ability to selectively inhibit the chymotrypsin-like activity of the 20S proteasome, making it a valuable tool for studying the role of proteasome-mediated protein degradation in various biological processes. However, there are also some limitations to using this compound, including potential off-target effects and the need to optimize the concentration and duration of treatment to avoid cell toxicity.
Orientations Futures
There are many potential future directions for research involving methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate. One area of interest is the development of more specific and potent proteasome inhibitors that can target other proteasome subunits or specific proteasome-associated proteins. Another area of interest is the development of this compound-based therapies for diseases such as cancer and neurodegenerative diseases. Finally, there is also potential for using this compound as a tool for studying the role of proteasome-mediated protein degradation in aging and age-related diseases.
Applications De Recherche Scientifique
Methyl N-(2-ethoxyphenyl)-N-{[4-(methylthio)phenyl]sulfonyl}glycinate has been used in a wide range of scientific research applications, including cancer research, neurodegenerative disease research, and immunology research. In cancer research, this compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. In neurodegenerative disease research, this compound has been used to study the role of proteasome dysfunction in the pathogenesis of diseases such as Alzheimer's and Parkinson's. In immunology research, this compound has been used to study the role of proteasome-mediated antigen processing in T cell activation.
Propriétés
IUPAC Name |
methyl 2-(2-ethoxy-N-(4-methylsulfanylphenyl)sulfonylanilino)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5S2/c1-4-24-17-8-6-5-7-16(17)19(13-18(20)23-2)26(21,22)15-11-9-14(25-3)10-12-15/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKHUTLYQHBDHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-{[4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3485533.png)
![2-{[4-(4-chlorophenyl)-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B3485537.png)
![N-(2,6-dichlorophenyl)-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3485549.png)
![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3485554.png)
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-phenoxyphenyl)acetamide](/img/structure/B3485558.png)
![2-{[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzodioxol-5-ylacetamide](/img/structure/B3485575.png)
![4-({[4-allyl-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B3485583.png)
![3-(3-chlorophenyl)-5-[(3-methoxybenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B3485593.png)

![4-{[(4-methylphenyl)thio]methyl}-N-(2-phenylethyl)benzamide](/img/structure/B3485612.png)

![1-bromo-5-[(2-chlorobenzyl)oxy]-4-methoxy-2-(2-nitrovinyl)benzene](/img/structure/B3485624.png)